molecular formula C24H19BrN2O2 B12204786 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol

Cat. No.: B12204786
M. Wt: 447.3 g/mol
InChI Key: XCWHYBUUYIWGKQ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 5 with a 4-bromophenyl group and at position 4 with a phenol moiety. The phenol is further modified at position 5 with a 2-methylbenzyloxy substituent. The bromophenyl group enhances electron-withdrawing properties, while the 2-methylbenzyloxy group introduces steric bulk and lipophilicity, influencing both chemical reactivity and biological interactions. This structural complexity positions it as a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles .

Properties

Molecular Formula

C24H19BrN2O2

Molecular Weight

447.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

InChI

InChI=1S/C24H19BrN2O2/c1-16-4-2-3-5-18(16)14-29-20-10-11-21(23(28)12-20)24-22(13-26-15-27-24)17-6-8-19(25)9-7-17/h2-13,15,28H,14H2,1H3

InChI Key

XCWHYBUUYIWGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl and pyrimidine rings. This reaction requires a palladium catalyst and a boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The compound undergoes Suzuki–Miyaura coupling to form aryl-substituted pyrimidine derivatives. This reaction is critical for introducing aromatic groups at the pyrimidine core.

Reaction Conditions :

  • Catalyst : Pd(0) catalyst (e.g., Pd(OAc)₂ or PdCl₂)

  • Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄)

  • Solvent : A mixture of dioxane/water or toluene/ethanol

  • Temperature : Reflux at 70–80°C for 18–22 hours

Key Observations :

  • The bromophenyl group at position 5 of the pyrimidine ring acts as an activating group for cross-coupling.

  • Boronic acids (aryl/heteroaryl) react with the bromophenyl-pyrimidine intermediate to form biaryl derivatives.

  • Yields range from 60–80% depending on the boronic acid and reaction conditions .

Reaction TypeCatalystBaseTemperatureYield
Suzuki–MiyauraPd(0)Na₂CO₃70–80°C60–80%

Alkylation and Reduction Reactions

The compound’s synthesis involves alkylation and reduction steps to introduce substituents like methyl or benzyl groups.

Alkylation with Iodomethane :

  • Conditions : Iodomethane (CH₃I) in dimethylformamide (DMF) at 373 K (100°C) for 12 hours.

  • Outcome : Methylation of nitrogen atoms in the pyrimidine ring or adjacent aromatic systems.

Reduction with Sodium Borohydride :

  • Conditions : Sodium borohydride (NaBH₄) in methanol under nitrogen atmosphere.

  • Outcome : Reduction of iminium intermediates to form dihydroperimidine derivatives .

Reaction TypeReagentSolventTemperatureKey Product
AlkylationCH₃IDMF373 KMethylated pyrimidine
ReductionNaBH₄MethanolRoom tempDihydroperimidine

Oxidation and Functional Group Transformations

The compound undergoes oxidation and substitution reactions to modify its functional groups.

Oxidation with Potassium Permanganate :

  • Conditions : KMnO₄ in acidic or basic conditions.

  • Outcome : Conversion of methoxy groups to hydroxyl groups or formation of carbonyl functionalities.

Substitution Reactions :

  • Conditions : Sodium azide (NaN₃) or other nucleophiles.

  • Outcome : Replacement of bromine or hydroxyl groups with azide or other substituents .

Reaction TypeReagentOutcome
OxidationKMnO₄Hydroxyl/carbonyl groups
SubstitutionNaN₃Azide derivatives

Cross-Coupling Reactions for Biphenyl Formation

The bromophenyl moiety in the compound can participate in biphenyl-forming reactions using iron or cobalt catalysts.

Iron-Catalyzed Coupling :

  • Conditions : Fe catalyst, ligand (e.g., bis(trimethylphenyl)imidazol-2-ylidene), and arylboronates.

  • Outcome : Formation of biphenyl derivatives from aryl halides .

Cobalt-Catalyzed Coupling :

  • Conditions : CoCl₂, ligands, and arylboronates.

  • Outcome : Methylbiphenyl derivatives .

CatalystLigandProduct Type
FeIMesBiphenyl derivatives
CoImidazoliumMethylbiphenyl

Key Research Findings

  • Biological Activity : The compound’s pyrimidine core and bromophenyl group contribute to kinase inhibition and anticancer properties .

  • Structural Similarity : Analogues with hydroxyl or methyl substitutions exhibit distinct reactivity (e.g., oxidation vs. substitution).

  • Catalyst Efficiency : Pd(0) catalysts show higher yields in Suzuki coupling compared to Fe or Co catalysts for biphenyl formation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures to 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • G Protein-Coupled Receptor Modulation : Compounds similar to this pyrimidine derivative have been studied for their interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery. These interactions can lead to the development of novel therapeutics for conditions like hypertension and other cardiovascular diseases .
  • Study on Anticancer Effects : A study published in PubMed demonstrated that a related pyrimidine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway, showcasing its potential as a lead compound for further development .
  • Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of several pyrimidine derivatives, including this compound, against Staphylococcus aureus and Candida albicans. Results indicated a notable reduction in microbial viability, suggesting that further exploration could yield effective antimicrobial agents .
  • GPCR Targeting : In another study focusing on GPCRs, researchers identified that modifications to the pyrimidine structure could enhance binding affinity and selectivity for specific receptors involved in cardiovascular regulation, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol

  • Phenolic Substituent: Methoxy (OCH₃) replaces the 2-methylbenzyloxy group, reducing steric hindrance and lipophilicity.
  • Implications: The amino group may enhance binding to biological targets (e.g., kinases), while the smaller methoxy group could improve solubility but reduce membrane permeability compared to the benzyloxy analog .

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

  • Key Differences: Pyrimidine Substitution: A methyl group at position 6 and a 4-methoxyphenyl group at position 5 alter electronic and steric profiles. Phenolic Substituent: 4-Fluorobenzyloxy introduces fluorine, enhancing metabolic stability and lipophilicity.
  • Implications :
    • Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets, while the methyl group could stabilize the pyrimidine conformation .

2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol

  • Key Differences: Aryl Substitution: Chlorine replaces bromine on the phenyl ring, reducing electron-withdrawing effects.
  • Implications :
    • The allyloxy group may confer susceptibility to metabolic oxidation, while the chloro substituent could lower potency compared to bromo derivatives .

5-(4-Bromophenyl)-4,6-dichloropyrimidine

  • Key Differences: Pyrimidine Substitution: Dichloro groups at positions 4 and 6 create a highly reactive intermediate. Lack of Phenolic Moiety: No phenol or benzyloxy groups, simplifying the structure.
  • Implications :
    • Primarily used as a synthetic precursor for more complex derivatives, enabling nucleophilic substitutions at positions 4 and 6 .

Physicochemical Properties

Property Target Compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol 5-(4-Bromophenyl)-4,6-dichloropyrimidine
Molecular Weight (g/mol) ~430 (estimated) ~375 ~320
LogP (Predicted) ~4.2 ~2.8 ~3.5
Hydrogen Bond Acceptors 5 6 3
Key Functional Groups Bromophenyl, benzyloxy Bromophenyl, methoxy, amino Bromophenyl, dichloro

Biological Activity

The compound 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol is a member of the pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18BrN2O2\text{C}_{18}\text{H}_{18}\text{BrN}_2\text{O}_2

This structure includes a bromophenyl moiety and a pyrimidine ring, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that these compounds may also possess antimicrobial effects against various pathogens.

The anticancer properties of pyrimidine derivatives often involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival and proliferation. For instance, compounds targeting AMPK (AMP-activated protein kinase), MET (mesenchymal-epithelial transition factor), and VEGF (vascular endothelial growth factor) pathways have been highlighted in literature as potential therapeutic agents against various cancers .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of pyrimidine exhibited cytotoxic effects on various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating stronger efficacy .
  • Molecular Dynamics Simulations : Molecular docking studies revealed that the compound interacts with target proteins primarily through hydrophobic interactions, which may enhance its binding affinity and therapeutic potential against cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. For example, derivatives containing bromophenyl groups have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol can be influenced by modifications to its structure:

Structural FeatureImpact on Activity
Bromine SubstitutionEnhances binding to target proteins
Alkoxy Group VariationModulates solubility and bioavailability
Aromatic SubstituentsInfluences cytotoxicity profile

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol, and how can purity challenges be addressed?

  • Methodology :

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling to integrate the 4-bromophenyl group into the pyrimidine core (similar to methods in and ).
  • Etherification : Introduce the 2-methylbenzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients to isolate high-purity fractions (>95%).
  • Challenges : Bromine substitution may lead to byproducts; optimize reaction time and stoichiometry to minimize impurities.

Q. How is the structural characterization of this compound validated?

  • Analytical Techniques :

TechniqueParametersExample Data
¹H NMR (DMSO-d₆)δ 7.58–8.08 (m, aromatic H), δ 6.43 (m, phenolic OH)Similar to thienopyrimidine analogs in
LC-MS m/z 450–588 [M+H]⁺Molecular ion peaks align with bromophenyl-pyrimidine derivatives
X-ray Crystallography Space group P2₁/c, R factor <0.05Comparable to sulfonamide-pyrimidine structures in

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro screening :

  • Receptor binding assays : Use HEK-293 cells transfected with endothelin receptors (ETA/ETB) to assess antagonism, following protocols for Macitentan analogs.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations.
    • Key considerations : Include positive controls (e.g., Bosentan) and validate receptor specificity via competitive binding.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence its biological activity and selectivity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents (e.g., Cl, CF₃) at the pyrimidine 5-position. Compare binding affinities using surface plasmon resonance (SPR) .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict interactions with ETA receptors (PDB: 5GLH).
  • Data interpretation : Correlate electron-withdrawing groups (e.g., Br, CF₃) with enhanced receptor affinity.

Q. What experimental approaches resolve contradictions in reported activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., serum concentration, cell passage number).
  • Solutions :

  • Standardize protocols (e.g., serum-free media, passage 10–15 cells) .
  • Validate results using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Process optimization :

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for Suzuki coupling efficiency .
  • Solvent effects : Compare DMF (high polarity) vs. THF (lower toxicity) in etherification steps.
  • Yield vs. purity trade-offs : Use DoE (Design of Experiments) to balance reaction time (12–24 hrs) and temperature (80–120°C) .

Q. What advanced analytical methods address stability and degradation issues?

  • Forced degradation studies :

  • Hydrolysis : Expose to 0.1N HCl/NaOH (40°C, 24 hrs) and monitor via LC-MS for ester cleavage or demethylation.
  • Oxidation : Treat with H₂O₂ (3%, 48 hrs) to identify sulfoxide/sulfone derivatives .
    • Stabilization strategies : Lyophilize under inert atmosphere or add antioxidants (e.g., BHT).

Methodological Guidelines

  • Avoid common pitfalls :
    • Impurity profiling : Use high-resolution MS (HRMS) to distinguish isobaric degradation products.
    • Biological assays : Include negative controls (e.g., solvent-only) to rule out nonspecific effects.
  • Data reporting : Provide full spectral data (NMR, MS) and statistical analysis (e.g., ±SD for triplicate experiments).

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